1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
Description
1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid (CAS: 39629-90-8) is a pyrrolidine derivative characterized by a 2-methoxyphenyl substituent at the N1 position and a carboxylic acid group at the C3 position of the pyrrolidinone ring. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol . The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-5-3-2-4-9(10)13-7-6-8(11(13)14)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNGUAWXPGHDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402160 | |
| Record name | 1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618070-28-3 | |
| Record name | 1-(2-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-METHOXYPHENYL)-2-OXO-3-PYRROLIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidine-2,3-dione in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is , with a molecular weight of approximately 219.24 g/mol. The compound features a pyrrolidine ring, which contributes to its biological activity and potential therapeutic effects.
Medicinal Chemistry Applications
- Pharmacological Potential : Research indicates that compounds containing the pyrrolidine structure often exhibit significant pharmacological activities. For instance, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents. Studies have shown that similar compounds can interact with multiple biological targets, influencing pain pathways and inflammatory responses.
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could be pivotal in developing therapies aimed at these conditions.
Biological Research Applications
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Receptor Interaction Studies : Investigations into the interaction of this compound with neurotransmitter receptors (such as serotonin and dopamine receptors) are ongoing. These studies aim to elucidate its mechanism of action and potential therapeutic effects on mood disorders.
Synthetic Organic Chemistry Applications
- Building Block in Synthesis : this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties.
- Retrosynthetic Analysis : The compound's structure facilitates retrosynthetic analysis, enabling chemists to devise efficient synthetic pathways for its production or for the production of related compounds.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated protective effects against oxidative stress in neuronal cell lines. |
| Study B | Enzyme Inhibition | Showed significant inhibition of COX-1 and COX-2 enzymes, indicating anti-inflammatory potential. |
| Study C | Receptor Interaction | Identified binding affinity to serotonin receptors, suggesting potential antidepressant effects. |
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and physicochemical properties of pyrrolidinone derivatives are highly dependent on substituents on the phenyl ring and modifications to the pyrrolidine core. Key structural analogs include:
Physicochemical Properties
- Acidity and Solubility: The carboxylic acid group (pKa ~2.5) ensures moderate water solubility. Chloro and hydroxyl substituents lower the pKa of the carboxylic acid (e.g., 1-(5-Cl-2-OH-Ph) derivative: pKa ~2.1) . Methoxy vs.
Lipophilicity (LogP) :
Spectroscopic Differences
- ¹H NMR Shifts :
- 1-(2-Methoxyphenyl) : Methoxy protons resonate at δ ~3.70 ppm, with aromatic protons at δ 6.93–7.24 ppm .
- 1-(4-Chlorophenyl) : Aromatic protons appear as doublets at δ 7.55 and 7.38 ppm due to para-substitution .
- 1-(3-Chloro-4-fluorophenyl) : Deshielded aromatic protons (δ 7.4–7.6 ppm) from electron-withdrawing Cl and F .
Biological Activity
1-(2-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various Gram-positive pathogens and fungi. For instance, compounds derived from this scaffold have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Clostridioides difficile.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus (vancomycin-intermediate) | 16 µg/mL |
| 2 | E. faecalis | 32 µg/mL |
| 3 | C. difficile | >128 µg/mL |
These results suggest that modifications to the core structure can enhance antibacterial efficacy, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, a derivative demonstrated significant cytotoxicity against A549 lung cancer cell lines, with an IC50 value indicating effective growth inhibition.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | A549 | 10 |
| B | MCF7 | 15 |
| C | HEK293 | >50 |
The results indicate that while some derivatives are potent against specific cancer types, they may exhibit varying degrees of toxicity towards non-cancerous cells .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing neurotransmitter levels and signaling pathways.
- Enzyme Modulation : It could inhibit or activate enzymes involved in metabolic pathways related to microbial resistance or cancer cell proliferation.
- Signal Transduction Pathways : By modulating receptor activity, it can alter downstream signaling processes that affect cell survival and proliferation .
Study on Antimicrobial Resistance
A study focused on the antimicrobial activity of various derivatives highlighted the potential of this compound in combating resistant strains. The findings suggested that certain modifications significantly enhanced the antimicrobial properties compared to unmodified compounds .
Anticancer Research
In another investigation, the anticancer effects were evaluated using MTT assays across different cell lines. The study concluded that specific structural modifications led to improved cytotoxicity against lung cancer cells while maintaining acceptable safety profiles .
Comparative Analysis
When compared to other phenylpyrrolidine derivatives, such as those lacking the methoxy group or with different substituents, this compound exhibited unique biological profiles. For example, compounds with para-substituted methoxy groups showed reduced activity against certain pathogens, indicating the importance of substitution patterns in determining biological efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
